Cas no 948779-02-0 (N-Cyclohexyl-3,5-difluorobenzamide)

N-Cyclohexyl-3,5-difluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-Cyclohexyl-3,5-difluorobenzamide
-
- Inchi: 1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17)
- InChI Key: VZLHEZBEUGTFAF-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C=C1F)F)C(NC1CCCCC1)=O
N-Cyclohexyl-3,5-difluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB607394-10g |
N-Cyclohexyl-3,5-difluorobenzamide; . |
948779-02-0 | 10g |
€303.10 | 2024-07-19 | ||
abcr | AB607394-100g |
N-Cyclohexyl-3,5-difluorobenzamide; . |
948779-02-0 | 100g |
€1605.90 | 2024-07-19 | ||
abcr | AB607394-25g |
N-Cyclohexyl-3,5-difluorobenzamide; . |
948779-02-0 | 25g |
€545.40 | 2024-07-19 | ||
abcr | AB607394-5g |
N-Cyclohexyl-3,5-difluorobenzamide; . |
948779-02-0 | 5g |
€200.60 | 2024-07-19 |
N-Cyclohexyl-3,5-difluorobenzamide Related Literature
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
4. Book reviews
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on N-Cyclohexyl-3,5-difluorobenzamide
Introduction to N-Cyclohexyl-3,5-difluorobenzamide (CAS No. 948779-02-0)
N-Cyclohexyl-3,5-difluorobenzamide, a compound with the chemical identifier CAS No. 948779-02-0, represents a significant advancement in the realm of pharmaceutical chemistry and molecular biology. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.
The molecular structure of N-Cyclohexyl-3,5-difluorobenzamide consists of a benzamide core substituted with fluorine atoms at the 3rd and 5th positions, further modified by a cyclohexyl amide group. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile candidate for various biochemical interactions. The presence of fluorine atoms is particularly noteworthy, as fluorine's electronegativity significantly influences the compound's reactivity and binding affinity to biological targets.
In the context of contemporary research, N-Cyclohexyl-3,5-difluorobenzamide has been explored for its pharmacological properties. Studies have indicated that this compound exhibits promising activity against certain enzymatic targets, which are implicated in various pathological conditions. The benzamide moiety, a well-known pharmacophore in medicinal chemistry, plays a crucial role in modulating the compound's interaction with biological receptors. Furthermore, the cyclohexyl group contributes to steric hindrance, which can enhance selectivity and reduce off-target effects.
Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between N-Cyclohexyl-3,5-difluorobenzamide and its biological targets. Molecular docking studies have revealed that this compound can bind effectively to specific protein receptors, suggesting its potential as an inhibitor or modulator of these proteins. Such insights are invaluable for designing novel therapeutic strategies aimed at addressing unmet medical needs.
The synthesis of N-Cyclohexyl-3,5-difluorobenzamide presents an intriguing challenge due to the complexity of its molecular framework. Researchers have employed sophisticated synthetic methodologies to achieve high yields and purity levels. These efforts have not only improved the accessibility of the compound for further studies but also paved the way for scaling up production for clinical trials and commercial applications.
One of the most compelling aspects of N-Cyclohexyl-3,5-difluorobenzamide is its potential in drug discovery. The compound's unique structural features make it an attractive scaffold for developing new drugs with enhanced efficacy and reduced toxicity. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists are exploring how this molecule can be optimized for therapeutic use.
The role of fluorinated compounds in modern medicine cannot be overstated. Fluorine's ability to modulate metabolic pathways and enhance drug bioavailability has led to numerous breakthroughs in pharmaceuticals. The incorporation of fluorine into molecules like N-Cyclohexyl-3,5-difluorobenzamide not only improves their pharmacokinetic properties but also expands their therapeutic potential.
In conclusion, N-Cyclohexyl-3,5-difluorobenzamide (CAS No. 948779-02-0) stands out as a promising candidate in pharmaceutical research due to its unique chemical structure and biological activity. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications in medicine. As research progresses, this compound is poised to play a significant role in the development of next-generation therapeutics.
948779-02-0 (N-Cyclohexyl-3,5-difluorobenzamide) Related Products
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
